molecular formula C24H29N3O2 B1677438 Opc 4392 CAS No. 111073-34-8

Opc 4392

Cat. No.: B1677438
CAS No.: 111073-34-8
M. Wt: 391.5 g/mol
InChI Key: RRLWEQBPSAFVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- (hereafter referred to as Compound X) is a quinolinone derivative featuring a 7-propoxy linker substituted with a 4-(2,3-dimethylphenyl)piperazinyl group. Its molecular formula is C24H29N3O2, with a molecular weight of 391.51 g/mol . The structure combines a quinolinone core—a bicyclic system with a ketone at the 2-position—with a piperazine moiety modified by a 2,3-dimethylphenyl substituent. This design is typical of neuroleptic agents targeting dopamine and serotonin receptors, as seen in related antipsychotic drugs .

Properties

CAS No.

111073-34-8

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one

InChI

InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28)

InChI Key

RRLWEQBPSAFVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone
OPC 4392
OPC-4392

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization for Quinolinone Formation

The 2(1H)-quinolinone core is synthesized via intramolecular Friedel-Crafts cyclization. A key intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide, undergoes cyclization in the presence of Lewis acids like aluminum chloride (AlCl₃). Early methods by Mayer et al. involved heating the precursor in a melt, producing a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and its 5-hydroxy isomer. Modern improvements utilize high-boiling solvents (e.g., chlorobenzene) to enhance mixing and scalability, achieving >93% purity by HPLC.

Halogenation for Alkoxy Side Chain Introduction

The hydroxyl group at position 7 of 7-HQ is alkylated to introduce a propoxy linker. In a representative procedure, 7-HQ reacts with 1,3-dibromopropane in acetonitrile under reflux with potassium carbonate, yielding 7-(3-bromopropoxy)-3,4-dihydro-2(1H)-quinolinone. Sodium iodide (NaI) catalyzes halide exchange, converting bromide to iodide for enhanced nucleophilic substitution reactivity.

Piperazine Coupling Strategies

Nucleophilic Substitution with 4-(2,3-Dimethylphenyl)piperazine

The final step involves coupling the bromopropoxy-quinolinone intermediate with 4-(2,3-dimethylphenyl)piperazine. In a optimized protocol:

  • Reagents : 7-(3-bromopropoxy)-2(1H)-quinolinone, 4-(2,3-dimethylphenyl)piperazine, NaI, triethylamine.
  • Conditions : Reflux in acetonitrile (4–5 hours).
  • Workup : Extraction with chloroform, drying over MgSO₄, and recrystallization from ethanol.
  • Yield : 54–68% as pale yellow needles (mp 229–232°C).

Triethylamine neutralizes HBr generated during substitution, while NaI facilitates an SN2 mechanism by converting Br⁻ to I⁻, a superior leaving group.

Alternative Halogenated Intermediates

Patents describe analogous methods using 7-(3-chloropropoxy) derivatives. For example, reacting 7-(3-chloropropoxy)-2(1H)-quinolinone with 4-(2,3-dimethylphenyl)piperazine in 2-ethoxyethanol/pyridine hydrochloride achieves similar yields. Chloride intermediates require longer reaction times (8–12 hours) compared to bromides.

Analytical and Process Optimization

Purity and Characterization

Post-synthesis purification via silica gel chromatography or recrystallization ensures >95% purity. Key characterization data include:

  • Melting Point : 229–232°C.
  • NMR : Aromatic protons (δ 6.8–7.2 ppm), piperazine methyl groups (δ 2.2–2.4 ppm).
  • HPLC : Retention time alignment with reference standards.

Scalability Considerations

Large-scale production (e.g., >1 kg) employs continuous stirring and solvent recycling. The use of acetonitrile minimizes byproduct formation, while ethanol recrystallization achieves pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Starting Material 7-Bromopropoxyquinolinone 7-Chloropropoxyquinolinone 7-Fluoroquinolinone
Coupling Agent NaI, Triethylamine NaI, K₂CO₃ Pyridine HCl
Solvent Acetonitrile Dichloromethane 2-Ethoxyethanol
Reaction Time 4–5 hours 3 hours 8–12 hours
Yield 68% 54% 60%
Purity (HPLC) >95% 93% >90%

Method A offers the highest yield and purity, favored for industrial applications. Method C’s use of fluoro intermediates enables alternative functionalization but requires harsh conditions.

Mechanistic Insights and Side Reactions

The coupling proceeds via an SN2 mechanism, with piperazine acting as a nucleophile. Competing side reactions include:

  • Over-alkylation : Addressed by using a 1:1 molar ratio of quinolinone intermediate to piperazine.
  • Solvolysis : Minimized by anhydrous conditions and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: OPC 4392 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- is C22H28N2O, with a molecular weight of approximately 348.48 g/mol. The compound features a quinolinone core structure that is modified by a piperazine substituent and a propoxy chain, contributing to its biological activity.

Antipsychotic Activity

One of the most notable applications of this compound is in the development of antipsychotic medications. Research has shown that derivatives of quinolinone compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in the treatment of various central nervous system disorders. Specifically, compounds similar to 2(1H)-Quinolinone have demonstrated efficacy in modulating dopamine receptors, which are implicated in psychotic disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinolinone derivatives. For instance, compounds related to 2(1H)-Quinolinone have been synthesized and tested for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .

Anticancer Activity

The anticancer properties of quinolinones have been explored extensively. Recent findings suggest that certain derivatives can inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Garudacharia et al. (2014)Antimicrobial ActivityIdentified significant antimicrobial effects against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml for certain derivatives .
PMC6268108 (2012)Antiviral ActivityEvaluated novel derivatives for HIV-1 integrase inhibition; some showed promising antiviral activity .
PubMed (1999)Antipsychotic MechanismsInvestigated the pharmacological properties of related quinolinones affecting dopamine receptor activity .

Mechanism of Action

OPC 4392 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

Compound X shares a quinolinone core with several antipsychotic agents but differs in substituent groups and linker chains. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Piperazinyl Substituent Linker Chain Molecular Weight (g/mol) Key Pharmacological Targets
Compound X 4-(2,3-Dimethylphenyl) Propoxy 391.51 D2/D3 dopamine receptors, 5-HT1A
Aripiprazole (OPC-14597) 4-(2,3-Dichlorophenyl) Butoxy 448.38 D2 partial agonist, 5-HT1A agonist
Dehydroaripiprazole 4-(2,3-Dichlorophenyl) Butoxy 446.37 D2/5-HT1A (metabolite of Aripiprazole)
Brexpiprazole (DM-3411) 4-(1-Oxidobenzo[b]thiophen-4-yl) Butoxy 433.56 D2/5-HT1A/5-HT2A
7-[4-(4-(3-Chlorophenyl)piperazinyl)butoxy]-3,4-dihydroquinolinone 4-(3-Chlorophenyl) Butoxy 438.35 D2/5-HT2A (hypothetical)

Functional Differences and Pharmacological Implications

Piperazinyl Substituent: Compound X uses a 2,3-dimethylphenyl group, which is less electronegative than the 2,3-dichlorophenyl in Aripiprazole. However, the absence of chlorine atoms may lower receptor binding affinity compared to Aripiprazole, which shows high D2/5-HT1A activity . Brexpiprazole’s benzo[b]thiophene substituent enhances 5-HT1A/5-HT2A selectivity, reducing extrapyramidal side effects .

Linker Chain :

  • The propoxy chain in Compound X is shorter than the butoxy chain in Aripiprazole and Brexpiprazole. Shorter linkers may reduce metabolic stability but improve solubility .

Receptor Binding Profiles :

  • Aripiprazole acts as a D2 partial agonist and 5-HT1A agonist, balancing dopamine modulation . Compound X’s dimethylphenyl group may weaken D2 affinity but retain 5-HT1A activity, as seen in propoxy-linked analogs .
  • Brexpiprazole’s broader receptor profile (D2/5-HT1A/5-HT2A) reduces side effects like akathisia, suggesting that structural modifications in Compound X could similarly refine therapeutic indices .

Research Findings and Clinical Relevance

Neuroleptic Activity: Studies on propoxy-linked quinolinones indicate that substituents on the phenyl group significantly influence dopamine autoreceptor agonism and postsynaptic D2 antagonism.

Synthetic Routes: Compound X can be synthesized via alkylation of 4-hydroxyquinolinone with propoxyl bromide, followed by piperazinyl substitution—a method analogous to triazole-quinazolinone syntheses .

Biological Activity

The compound 2(1H)-quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- , also known as OPC-4392, is a synthetic derivative that has been studied for its potential pharmacological effects, particularly in the context of dopaminergic activity. Its structure features a quinolinone core linked to a piperazine moiety, which is significant for its interaction with dopamine receptors.

  • Molecular Formula : C₂₄H₂₉N₃O₂
  • Molecular Weight : 391.506 g/mol
  • CAS Number : 111073-34-8
  • Density : 1.15 g/cm³
  • Boiling Point : 630.4°C at 760 mmHg
  • LogP : 4.15120

OPC-4392 exhibits dual action on dopamine receptors:

  • Presynaptic Agonism : It acts as an agonist at presynaptic dopamine autoreceptors, enhancing dopamine synthesis and release.
  • Postsynaptic Antagonism : It also functions as an antagonist at postsynaptic D2 receptors, inhibiting dopaminergic signaling.

Dopamine Receptor Interaction

Research indicates that OPC-4392 inhibits the formation of L-DOPA in rat striatal slices, suggesting a dose-dependent effect with an IC50 value around 10610^{-6} M . This inhibition is reversed by sulpiride (a D2 receptor antagonist), confirming its role in modulating dopaminergic activity.

Behavioral Studies

In various rodent models:

  • OPC-4392 effectively inhibited the reserpine-induced increase in DOPA accumulation in the forebrain .
  • It did not increase spontaneous motor activity nor induce contralateral rotation in models of unilateral striatal lesions, indicating a specific modulation without overstimulation of dopaminergic pathways .

Study on Behavioral Effects

A study conducted on mice demonstrated that OPC-4392 could inhibit stereotyped behaviors induced by apomorphine, a known dopamine agonist. This suggests that while it stimulates presynaptic receptors to enhance dopamine synthesis, it simultaneously blocks postsynaptic receptors to prevent excessive dopaminergic activity .

In Vitro Studies

In vitro experiments using purified tyrosine hydroxylase showed that OPC-4392 did not alter enzymatic activity or the Km value for its cofactor, indicating that its effects are primarily receptor-mediated rather than direct enzymatic inhibition .

Summary of Findings

Study Aspect Result
IC50 for DOPA Formation10610^{-6} M
Behavioral ImpactInhibits reserpine-induced DOPA accumulation
Postsynaptic ActivityAntagonizes D2 receptor effects
Presynaptic ActivityAgonizes presynaptic autoreceptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-2(1H)-quinolinone, and how do reaction parameters influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Alkylation of the 7-hydroxy group of 2(1H)-quinolinone with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy linker .
  • Step 2 : Nucleophilic substitution of the chloro intermediate with 4-(2,3-dimethylphenyl)piperazine in the presence of a base (e.g., triethylamine) .
    • Critical Parameters : Reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is essential for isolating the pure product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazinyl methyl groups at δ 2.1–2.3 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₃O₂: 402.2176) .
  • IR Spectroscopy : Confirms lactam carbonyl stretch (~1650 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for optimizing bioavailability in preclinical studies?

  • logP Determination : Use shake-flask method with octanol/water partitioning; predicted logP ~3.2 (moderate lipophilicity) .
  • Solubility : Assessed in PBS (pH 7.4) and DMSO via HPLC-UV; low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .

Advanced Research Questions

Q. How do structural modifications at the piperazinyl or propoxy positions alter serotonin receptor binding affinity?

  • Structure-Activity Relationship (SAR) :

  • Piperazinyl Substitution : 2,3-Dimethylphenyl enhances hydrophobic interactions with 5-HT₁A receptors, as shown in radioligand binding assays (IC₅₀ ~15 nM vs. >100 nM for unsubstituted analogs) .
  • Propoxy Chain Length : Shorter chains (e.g., ethoxy) reduce flexibility, decreasing affinity by ~40% compared to propoxy derivatives .
    • Methodological Validation : Molecular docking (AutoDock Vina) and MD simulations correlate substituent effects with binding pocket interactions .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for quinolinone derivatives?

  • Standardized Assays :

  • Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Validate purity via HPLC (>95%) to exclude confounding impurities .
    • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific biases .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., propoxy chain) .
  • Toxicity Screening : Employ Derek Nexus to flag structural alerts (e.g., piperazinyl groups linked to hepatotoxicity in some analogs) .
    • Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Opc 4392
Reactant of Route 2
Reactant of Route 2
Opc 4392

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.